molecular formula C8H6Cl3FO2S B15327843 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B15327843
M. Wt: 291.6 g/mol
InChI Key: NDTULNNNWUPEMV-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to an ethane backbone, which is further substituted with dichloro and fluoro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloro-3-fluorobenzene.

    Sulfonylation: The benzene ring is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Ethylation: The sulfonylated intermediate is then subjected to ethylation using ethyl chloride in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of a sulfonyl chloride group. It is used as an intermediate in the synthesis of pharmaceuticals.

    2,6-Dichloro-3-fluorobenzene: This is the starting material for the synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride and is used in various organic synthesis applications.

    1-(2,6-Dichloro-3-fluorophenyl)ethane-1-amine: This compound contains an amine group and is used in the synthesis of biologically active molecules.

Uniqueness

This compound is unique due to its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles

Properties

Molecular Formula

C8H6Cl3FO2S

Molecular Weight

291.6 g/mol

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H6Cl3FO2S/c1-4(15(11,13)14)7-5(9)2-3-6(12)8(7)10/h2-4H,1H3

InChI Key

NDTULNNNWUPEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

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